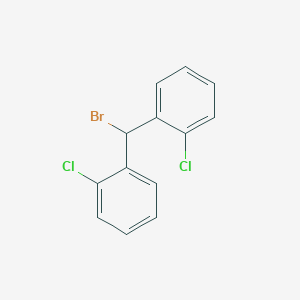

Bis(2-chlorophenyl)-bromomethane

Vue d'ensemble

Description

Bis(2-chlorophenyl)-bromomethane: is an organic compound characterized by the presence of two chlorophenyl groups attached to a central bromomethane moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-chlorophenyl)-bromomethane typically involves the reaction of 2-chlorobenzyl chloride with bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

2C6H4ClCH2Cl+Br2→C6H4ClCH2Br+HBr

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions: Bis(2-chlorophenyl)-bromomethane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: Reduction can lead to the formation of the corresponding hydrocarbons.

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Oxidation: Potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH_4) or hydrogen gas (H_2) with a palladium catalyst.

Major Products:

Substitution: Formation of 2-chlorophenyl derivatives.

Oxidation: Formation of 2-chlorobenzaldehyde or 2-chlorobenzoic acid.

Reduction: Formation of 2-chlorotoluene.

Applications De Recherche Scientifique

Chemistry: Bis(2-chlorophenyl)-bromomethane is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to biologically active compounds. It may be used in the development of new drugs with antimicrobial, anticancer, or anti-inflammatory properties.

Industry: The compound is utilized in the production of specialty chemicals and materials. It can be incorporated into polymers to enhance their properties or used as a reagent in the manufacture of dyes and pigments.

Mécanisme D'action

The mechanism of action of Bis(2-chlorophenyl)-bromomethane involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the chlorophenyl groups can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and biological activity.

Comparaison Avec Des Composés Similaires

Bis(2-chlorophenyl)-methane: Lacks the bromine atom, resulting in different reactivity and applications.

Bis(4-chlorophenyl)-bromomethane: The position of the chlorine atoms affects the compound’s chemical properties and reactivity.

Bis(2,4-dichlorophenyl)-bromomethane: Contains additional chlorine atoms, leading to increased steric hindrance and altered reactivity.

Uniqueness: Bis(2-chlorophenyl)-bromomethane is unique due to the specific positioning of the chlorine atoms and the presence of the bromine atom, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis and industrial applications.

Activité Biologique

Overview

Bis(2-chlorophenyl)-bromomethane is an organic compound featuring two chlorophenyl groups attached to a bromomethane moiety. Its chemical structure allows it to serve as an intermediate in the synthesis of various organic compounds, particularly in medicinal chemistry where it is explored for potential biological activities.

- Chemical Formula : CHBrCl

- CAS Number : 200868-49-1

- Molecular Weight : 303.06 g/mol

The compound's unique structure, characterized by the presence of both bromine and chlorine atoms, enhances its reactivity and potential applications in biological systems.

The biological activity of this compound is attributed to its ability to engage in electrophilic substitution reactions due to the bromine atom. The chlorophenyl groups facilitate π-π interactions with other aromatic systems, influencing the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various pathogenic bacteria, showing effectiveness comparable to established antimicrobial agents. The following table summarizes its antimicrobial efficacy against selected strains:

| Microorganism | Zone of Inhibition (mm) at 100 μM | Reference |

|---|---|---|

| Staphylococcus aureus | 62 ± 0.9 | |

| Bacillus subtilis | 57 ± 1.3 | |

| Escherichia coli | 51 ± 2.0 | |

| Klebsiella pneumoniae | 44 ± 1.7 |

These results indicate that this compound can be a promising candidate for further development as an antimicrobial agent.

Anticancer Potential

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle progression.

Case Studies

-

Antimicrobial Activity Study :

A study evaluated the antimicrobial efficacy of several halogenated compounds, including this compound, against Gram-positive and Gram-negative bacteria. The results demonstrated superior activity compared to other halogenated derivatives, suggesting its potential utility in developing new antibiotics. -

Anticancer Activity Study :

Another research project focused on synthesizing derivatives of this compound and assessing their cytotoxic effects on human cancer cell lines. The findings revealed that certain derivatives exhibited significant cytotoxicity, prompting further investigation into their mechanisms of action and potential as anticancer therapeutics.

Toxicological Profile

While exploring the biological activity, it is crucial to consider the toxicological implications of this compound. Preliminary studies suggest that exposure may lead to neurotoxic effects and endocrine disruption, aligning with findings from similar compounds in the literature . Therefore, any therapeutic application must be preceded by comprehensive toxicity assessments.

Propriétés

IUPAC Name |

1-[bromo-(2-chlorophenyl)methyl]-2-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrCl2/c14-13(9-5-1-3-7-11(9)15)10-6-2-4-8-12(10)16/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTOZCOKGPNCTHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=CC=CC=C2Cl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20356596 | |

| Record name | bis(2-chlorophenyl)-bromomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200868-49-1 | |

| Record name | bis(2-chlorophenyl)-bromomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.